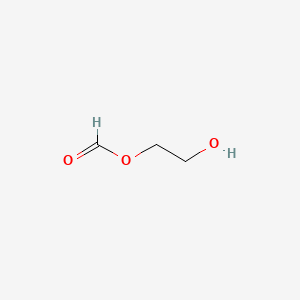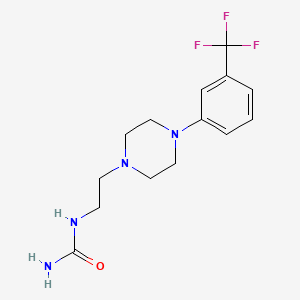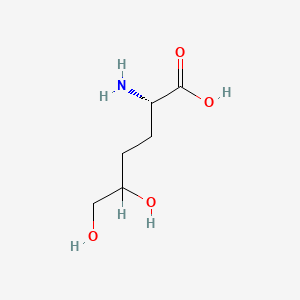
5,5'-Dihydroxyleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.
Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
作用機序
The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .
類似化合物との比較
Similar Compounds
DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.
4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.
Uniqueness
Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
38579-18-9 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
(2S)-2-amino-5,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |
InChIキー |
NDFOGZJAYLBOSU-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CO)O |
異性体SMILES |
C(CC(CO)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(C(=O)O)N)C(CO)O |
同義語 |
5,5'-dihydroxyleucine DL-5,5'-dihydroxyleucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





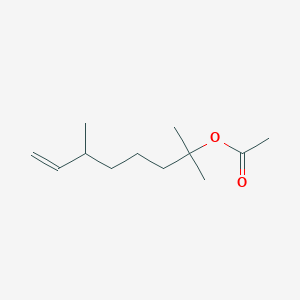



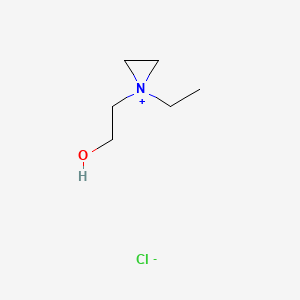
![Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B1216219.png)

